molecular formula C15H23N3OS B7584048 (1-Ethylpyrazol-4-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone

(1-Ethylpyrazol-4-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone

Cat. No.: B7584048
M. Wt: 293.4 g/mol
InChI Key: BQMXCVKWJXFVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Ethylpyrazol-4-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (1-Ethylpyrazol-4-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and receptors, leading to the suppression of cell proliferation, inflammation, and other pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that it can reduce tumor growth, improve glucose metabolism, and alleviate pain and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using (1-Ethylpyrazol-4-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone in lab experiments include its ease of synthesis, low toxicity, and broad range of potential applications. However, its limitations include its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the study of (1-Ethylpyrazol-4-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone. These include the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, there is potential for the use of this compound in the development of new materials with unique properties, such as optoelectronic devices and sensors.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its ease of synthesis, low toxicity, and broad range of potential applications make it an attractive compound for scientific research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.

Synthesis Methods

The synthesis of (1-Ethylpyrazol-4-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone involves the reaction of 1-ethylpyrazole-4-carboxaldehyde with 1-thia-4-azaspiro[5.5]undecane-4-amine in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and elimination, resulting in the formation of the desired product.

Scientific Research Applications

(1-Ethylpyrazol-4-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone has been used in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In material science, it has been studied for its potential as a building block for the synthesis of novel materials with unique properties.

Properties

IUPAC Name

(1-ethylpyrazol-4-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-2-18-11-13(10-16-18)14(19)17-8-9-20-15(12-17)6-4-3-5-7-15/h10-11H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMXCVKWJXFVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)N2CCSC3(C2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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